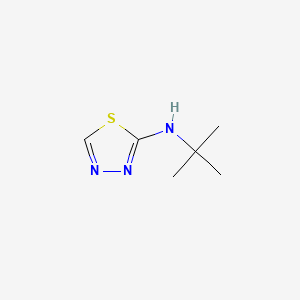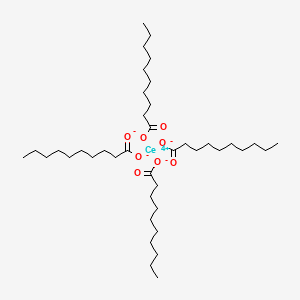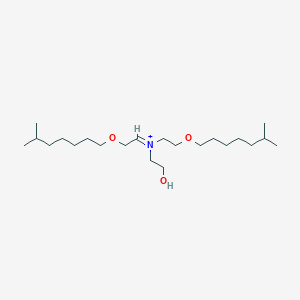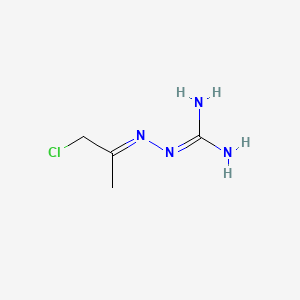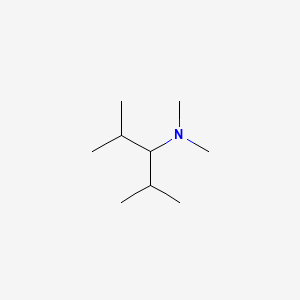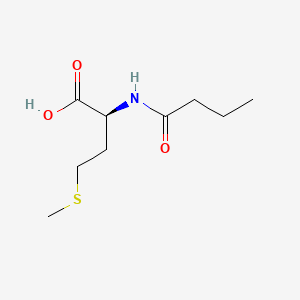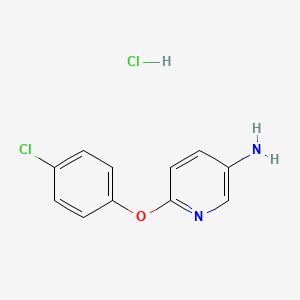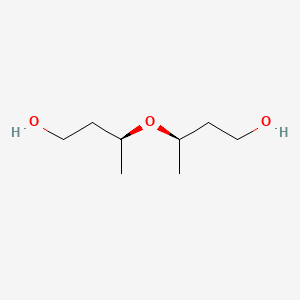
Barium bis(octylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium bis(octylphenolate) is an organometallic compound with the chemical formula C28H42BaO2. It is known for its surface-active, adsorption, solubilizing, and dispersing properties . This compound is used in various industrial applications, particularly as an additive in lubricants and fuels to enhance their performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium bis(octylphenolate) can be synthesized through the reaction of barium hydroxide with octylphenol in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of barium bis(octylphenolate) often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as filtration and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Barium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: Reduction reactions involving barium bis(octylphenolate) can yield different organometallic compounds.
Substitution: The phenolate groups in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with barium bis(octylphenolate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of barium bis(octylphenolate) depend on the specific reaction conditions. For example, oxidation can produce barium oxide, while substitution reactions can yield various substituted phenolates .
Applications De Recherche Scientifique
Barium bis(octylphenolate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s surface-active properties make it useful in biological studies involving cell membranes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubilizing properties.
Industry: It is widely used as an additive in lubricants and fuels to improve their performance and stability
Mécanisme D'action
The mechanism of action of barium bis(octylphenolate) involves its surface-active, adsorption, solubilizing, and dispersing properties. These properties enable the compound to interact with various molecular targets, such as cell membranes and proteins, altering their behavior and function . The compound’s ability to adsorb onto surfaces and solubilize other molecules is key to its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium methylene-bis(octylphenolate)
- Barium thio-bis(octylphenolate)
- Barium salt of octylphenol disulfide
Comparison
Barium bis(octylphenolate) is unique due to its high surface-active, adsorption, solubilizing, and dispersing properties compared to similar compounds. For instance, barium methylene-bis(octylphenolate) exhibits the highest dispersive and solubilizing properties among the related compounds . The choice of compound depends on the specific application and desired properties.
Propriétés
Numéro CAS |
30259-97-3 |
|---|---|
Formule moléculaire |
C28H42BaO2 |
Poids moléculaire |
548.0 g/mol |
Nom IUPAC |
barium(2+);2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
Clé InChI |
BPDLYJNUZBXKKA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


